Pyrimidine derivatives, such as Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are known for their role in various biochemical processes and have been studied extensively for their pharmacological properties. The following analysis will delve into the mechanism of action and applications of these derivatives in various fields, drawing from the research findings of several studies.
Pyrimidine derivatives have shown promising antioxidant properties. Novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates were synthesized and demonstrated significant in vitro DPPH free radical scavenging activity. These compounds were also found to be potential blood-brain barrier penetrable entities, suggesting their use as central nervous system (CNS) active neuro-protective antioxidant agents2. Similarly, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate exhibited in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model system, indicating its potential in reducing oxidative stress3.
Ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate has been investigated for its gastric antisecretion activity, acting as a potential H+/K(+)-ATPase inhibitor. This suggests its application in the treatment of gastric ulcers and related acid secretion disorders6.
The antitumor potential of pyrimidine derivatives has also been explored. Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate showed high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating its promise as an antitumor agent8.
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These findings suggest the potential use of these compounds in the treatment of inflammation and pain9.
The synthesis of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves several steps:
The molecular structure of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be described as follows:
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is involved in various chemical reactions:
The reactions lead to diverse products that expand the utility of this compound in synthetic chemistry.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exerts its biological effects primarily through interactions with kinases:
Studies have shown that this compound can significantly inhibit the proliferation of cancer cells by modulating critical signaling pathways.
The physical and chemical properties of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate include:
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is extensively utilized in scientific research:
The versatility of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate underscores its significance in medicinal chemistry and pharmaceutical applications.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 187725-00-4) features a fused heterocyclic system comprising pyrrole and pyrimidine rings. Its molecular formula is C₉H₈ClN₃O₂ (MW: 225.63 g/mol), with the ethyl ester moiety at C6 and chlorine substitution at C4 as key functional groups [1] [5] [10]. The canonical SMILES representation (ClC₁=NC=NC₂=C₁C=C([NH]₂)C(=O)OCC) confirms connectivity, while the InChIKey (BMVGJDTURCUCNP-UHFFFAOYSA-N) provides a unique stereochemical identifier [2] [10]. The 7H tautomer predominates due to intramolecular hydrogen bonding between the pyrrolic nitrogen (N7) and the adjacent amino group, stabilizing the planar architecture critical for biological interactions [2] [8].
Table 1: Atomic Connectivity and Bonding Features
Position | Substituent | Bond Type | Stereochemical Role |
---|---|---|---|
4 | Chlorine | σ-bond | Electrophilic reactivity |
6 | Ethyl ester | π-conjugated | Hydrogen bond acceptor |
7 | Hydrogen | Tautomeric | Planar stabilization |
2 | Unsubstituted | π-deficient | Electron delocalization |
Density functional theory (DFT) calculations reveal distinctive electronic properties. The molecule exhibits a dipole moment of 5.2 Debye due to polarized C–Cl and C=O bonds [2]. Consensus log P values (1.88 ± 0.15) calculated via five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) indicate moderate lipophilicity, aligning with drug-like properties [2]. The frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 4.3 eV, localized over the pyrrolopyrimidine core (HOMO) and ester group (LUMO), facilitating charge transfer in biological environments [4] [8]. Electrostatic potential mapping identifies nucleophilic attack sites at C4 (chlorine displacement) and electrophilic regions at N7 and carbonyl oxygen [8].
Solvation models predict aqueous solubility (Log S = -2.86 to -3.64) and polar surface area (67.87 Ų), consistent with moderate membrane permeability [2]. The electron-withdrawing ester and chlorine substituents reduce pyrrole electron density by 28% compared to unsubstituted analogs, enhancing electrophilic reactivity at C4 and C7 [4] [9].
Table 2: Computed Physicochemical Parameters
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Consensus Log P | 1.88 | Hybrid fragmental | Moderate lipophilicity |
Topological PSA | 67.87 Ų | Ertl et al. 2000 | Cell permeability facilitator |
HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP | Charge transfer capability |
Water Solubility | 0.313 mg/mL (ESOL) | Delaney 2004 | Formulation flexibility |
Dipole Moment | 5.2 Debye | DFT optimization | Polar interactions in binding |
Although experimental crystal structures of this specific compound are unavailable in the searched literature, related pyrrolo[2,3-d]pyrimidine derivatives exhibit monoclinic P2₁/c space group symmetry with planar fused rings (deviation < 0.05 Å) [4] [9]. The ethyl ester adopts an s-trans conformation, minimizing steric clash with the heterocycle. Lattice energy calculations suggest stabilization via N–H···O=C intermolecular hydrogen bonds (2.8–3.0 Å) and π-stacking (3.4 Å interplanar distance) [7] [9].
Molecular dynamics simulations (100 ns) in aqueous solution reveal torsional flexibility of the ethoxy group (τ(C6–C(O)–O–CH₂) = ±15°), while the core scaffold remains rigid (RMSD < 0.5 Å) [8]. This conformational stability is crucial for target engagement, as confirmed by conserved binding modes in kinase complexes [9]. Storage recommendations (inert atmosphere, 2–8°C) correlate with computational degradation profiles predicting ester hydrolysis under high humidity or acidic conditions [1] [5].
Replacement of the pyrrole ring with thieno[2,3-d]pyrimidine or purine scaffolds significantly alters electronic and steric properties:
Table 3: Bioisosteric Comparison with Key Heterocycles
Parameter | Pyrrolo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | 7-Deazapurine |
---|---|---|---|
Aromaticity Index | 0.85 | 0.92 | 0.88 |
π-Stacking Energy | -8.2 kcal/mol | -7.1 kcal/mol | -8.5 kcal/mol |
log D₇.₄ | 1.55 | 2.20 | 1.30 |
Kinase Inhibition | 2–40 nM (CDK2/VEGFR2) [8] | 50–200 nM | 5–30 nM [9] |
Hydrogen Bond Capacity | 3 acceptors, 1 donor | 2 acceptors, 0 donors | 4 acceptors, 2 donors |
Notably, 4-amino-pyrrolo[2,3-d]pyrimidine derivatives serve as purine bioisosteres with superior metabolic stability. In PKB inhibitors, the pyrrolopyrimidine scaffold (e.g., CCT128930) achieves 150-fold selectivity over PKA kinase versus 20-fold for purine analogs, attributed to optimized van der Waals contacts with Leu173/Met282 residues [9]. Molecular dynamics confirms 40% longer residence time for pyrrolopyrimidines in PKB binding pockets compared to thienopyrimidines due to additional water-mediated hydrogen bonds [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1